molecular formula C8H13N3O3 B14001526 5-(2-Nitroimidazol-1-yl)pentan-1-ol CAS No. 82184-74-5

5-(2-Nitroimidazol-1-yl)pentan-1-ol

Cat. No.: B14001526
CAS No.: 82184-74-5
M. Wt: 199.21 g/mol
InChI Key: BKPHVTZIJBPUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Nitroimidazol-1-yl)pentan-1-ol (CAS 82184-74-5) is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of anti-infective agents . It belongs to the nitroimidazole class, a scaffold renowned in drug discovery since the 1950s for its potent biological activities . Nitroimidazoles like this compound are generally considered prodrugs; their mechanism of action is believed to involve enzymatic reduction of the nitro group within susceptible anaerobic pathogens . This reduction process generates reactive intermediates that can damage crucial cellular components, such as DNA and proteins, leading to cell death . This mechanism underpins the broad-spectrum activity of related drugs against various protozoal infections and anaerobic bacteria . Researchers value this compound as a versatile building block for synthesizing novel derivatives and exploring structure-activity relationships. The nitroimidazole scaffold has yielded numerous life-saving drugs, including Metronidazole, Tinidazole, and more recently, Delamanid and Pretomanid for drug-resistant tuberculosis, highlighting its continued relevance in pharmaceutical development . This product is intended For Research Use Only (RUO). It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82184-74-5

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-(2-nitroimidazol-1-yl)pentan-1-ol

InChI

InChI=1S/C8H13N3O3/c12-7-3-1-2-5-10-6-4-9-8(10)11(13)14/h4,6,12H,1-3,5,7H2

InChI Key

BKPHVTZIJBPUPD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCCCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Nitroimidazole Compounds

General Synthetic Pathways for the 2-Nitroimidazole (B3424786) Nucleus

The construction of the 2-nitroimidazole core is a fundamental step in the synthesis of this class of compounds. A primary and widely utilized method involves the direct nitration of an imidazole (B134444) ring. This reaction is typically achieved by treating imidazole or a substituted imidazole with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid. The conditions for this reaction, including temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and avoid the formation of unwanted byproducts.

Another significant pathway is the diazotization of 2-aminoimidazole followed by a Sandmeyer-type reaction. In this process, the amino group at the 2-position of the imidazole ring is converted into a diazonium salt, which is then displaced by a nitro group using a nitrite (B80452) source in the presence of a copper catalyst. This method offers an alternative to direct nitration and can be advantageous when the imidazole ring is sensitive to harsh nitrating conditions.

Furthermore, the synthesis can proceed through the construction of the imidazole ring itself with the nitro group already incorporated into one of the building blocks. For instance, a common approach involves the condensation of a glyoxal (B1671930) derivative with ammonia (B1221849) and a nitro-substituted component. This method allows for the early introduction of the nitro group and can be adapted to produce a range of substituted 2-nitroimidazoles.

Synthesis of 5-(2-Nitroimidazol-1-yl)pentan-1-ol and Related Analogues

The synthesis of this compound typically involves the N-alkylation of a pre-formed 2-nitroimidazole nucleus with a suitable five-carbon chain synthon. A common strategy is the reaction of 2-nitroimidazole with a 5-halopentanol or a derivative thereof. For example, reacting 2-nitroimidazole with 5-bromopentan-1-ol (B46803) or 5-chloropentan-1-ol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), leads to the formation of the desired product. The hydroxyl group at the end of the pentanol (B124592) chain is often protected during this alkylation step to prevent side reactions and subsequently deprotected.

An alternative approach involves the use of 1,5-pentanediol (B104693) as the starting material for the side chain. One of the hydroxyl groups can be converted into a good leaving group, such as a tosylate or mesylate, which then reacts with 2-nitroimidazole to form the N-alkylated product. This method provides a reliable way to introduce the pentanol side chain onto the imidazole ring.

The synthesis of related analogues can be achieved by varying the starting materials. For instance, using different diols or haloalcohols allows for the introduction of side chains with varying lengths and functionalities. This flexibility is crucial for structure-activity relationship studies and for optimizing the physicochemical properties of the final compound.

Table 1: Synthesis of this compound and Analogues

Starting Material (Imidazole)Starting Material (Side Chain)Reagents and ConditionsProduct
2-Nitroimidazole5-Bromopentan-1-olK₂CO₃, DMFThis compound
2-Nitroimidazole1,5-PentanediolTsCl, Pyridine; then K₂CO₃, DMFThis compound
2-Nitroimidazole6-Bromohexan-1-olNaH, Acetonitrile6-(2-Nitroimidazol-1-yl)hexan-1-ol
2-Nitroimidazole4-Chlorobutan-1-olK₂CO₃, DMF4-(2-Nitroimidazol-1-yl)butan-1-ol

Functionalization of the Pentanol Side Chain in this compound for Advanced Prodrug Design

The terminal hydroxyl group of the pentanol side chain in this compound serves as a versatile handle for further chemical modification, enabling the development of advanced prodrugs.

The hydroxyl group can be readily derivatized to incorporate various chemical linkers, which in turn can be used to attach bioactive molecules. Ester and ether linkages are commonly employed due to their relative stability and the availability of straightforward synthetic methods for their formation. For example, the hydroxyl group can be esterified with a carboxylic acid-containing bioactive agent using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

More sophisticated linker strategies involve the use of cleavable linkers that are designed to release the bioactive moiety under specific physiological conditions. These can include linkers that are sensitive to pH changes, enzymatic cleavage, or the reductive environment characteristic of hypoxic tissues. This approach allows for targeted drug delivery and release, enhancing the therapeutic efficacy and reducing off-target effects.

To facilitate imaging and mechanistic studies, the pentanol side chain can be conjugated with various reporter groups. Fluorescent dyes, such as fluorescein (B123965) or rhodamine derivatives, can be attached to the hydroxyl group, often through a linker, to allow for the visualization of the compound's distribution in cells and tissues using fluorescence microscopy.

For in vivo imaging modalities like positron emission tomography (PET) or single-photon emission computed tomography (SPECT), the side chain can be modified to incorporate a radiolabel. This typically involves the introduction of a chelating agent that can stably bind a radioisotope, such as technetium-99m or fluorine-18 (B77423). These radiolabeled derivatives are invaluable tools for non-invasively monitoring the pharmacokinetics and target engagement of the nitroimidazole compound in living organisms.

Table 2: Functionalization of the Pentanol Side Chain

Functionalization StrategyLinker/Reporter GroupPurpose
Prodrug DesignEster LinkageAttachment of anti-inflammatory drugs
Prodrug DesignCarbonate LinkerAttachment of chemotherapeutic agents
ImagingFluorescein Isothiocyanate (FITC)Fluorescence Microscopy
ImagingBODIPY DyesLive-cell imaging
Mechanistic StudiesBiotinAffinity-based protein profiling
Mechanistic StudiesAzide (B81097) or Alkyne GroupsClick chemistry for target identification

Stereoselective Synthetic Approaches for Nitroimidazole Derivatives

When the substituents on the imidazole ring or the side chain introduce chirality into the molecule, stereoselective synthesis becomes a critical consideration. The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the other.

Stereoselective synthesis of nitroimidazole derivatives can be achieved through several strategies. One approach is the use of chiral starting materials. For example, if a chiral side chain is to be introduced, a stereochemically pure starting material, such as a chiral haloalkanol or diol, can be used in the N-alkylation step.

Another strategy involves the use of chiral catalysts or auxiliaries to control the stereochemistry of a key reaction step. For instance, asymmetric hydrogenation or reduction reactions can be employed to create chiral centers in the side chain with high enantiomeric excess. While the synthesis of this compound itself does not inherently involve a chiral center, derivatives with modified side chains or substituents on the imidazole ring may require these advanced stereoselective methods to ensure the production of a single, desired stereoisomer.

Mechanistic Elucidation of Nitroimidazole Bioreduction and Activation

Enzymatic Reduction Pathways of Nitroimidazoles under Hypoxic Conditions

The selective toxicity of nitroimidazoles in oxygen-deficient environments is initiated by intracellular enzymatic reduction. nih.gov These compounds are generally inert until their nitro group (NO₂) undergoes a series of electron-transfer reactions, a process that is efficiently catalyzed by various cellular reductases under hypoxic conditions. mdpi.com

Characterization of Cellular Nitroreductases and Flavoproteins (e.g., Cytochrome P450 Oxidoreductase, Ferredoxins) Involved in Activation

A variety of flavoproteins are implicated in the reductive activation of nitroimidazoles. A key enzyme in mammalian cells is NADPH-cytochrome P450 oxidoreductase , which has been identified as a major contributor to the reduction of 2-nitroimidazoles. nih.govnih.gov Studies using cells overexpressing this enzyme have shown a significant increase in the rate of 2-nitroimidazole (B3424786) binding to cellular components, confirming its crucial role. nih.gov While other enzymes like xanthine (B1682287) oxidase have been considered, their contribution to 2-nitroimidazole reduction appears to be minimal. nih.gov

In anaerobic bacteria and certain protozoa, low-redox potential proteins such as ferredoxins are the primary electron donors for nitroimidazole reduction. nih.govasm.orgoup.comwikipedia.org These small iron-sulfur proteins are highly efficient in transferring electrons to nitroimidazoles. nih.govasm.orgwikipedia.org The rate of this electron transfer can be influenced by the structure of the nitroimidazole and the specific type of ferredoxin, with some ferredoxins being one to two orders of magnitude more reactive than others. nih.govasm.org Other enzyme systems, such as pyruvate:ferredoxin oxidoreductase (PFOR) and hydrogenase in certain anaerobes, are also capable of reducing nitroimidazoles, often in a ferredoxin-dependent manner. oup.comnih.gov

Enzyme/ProteinCellular Location/Organism TypeRole in Nitroimidazole Reduction
NADPH-Cytochrome P450 Oxidoreductase Mammalian cells (microsomes)Major one-electron reductase for 2-nitroimidazoles under hypoxia. nih.govnih.govnih.gov
Ferredoxins Anaerobic bacteria, Protozoa, ChloroplastsProximal one-electron donors with low redox potential, crucial for activation. nih.govasm.orgasm.orgnih.gov
Pyruvate:ferredoxin oxidoreductase (PFOR) Anaerobic protozoa and bacteriaReduces nitroimidazoles, often coupled with ferredoxin. oup.comwikipedia.org
DT-Diaphorase (NQO1) Mammalian cellsA two-electron reductase, generally considered less significant for hypoxia-selective activation. nih.gov
Xanthine Oxidase Mammalian cells (cytosol)Minor role in 2-nitroimidazole reduction. nih.govnih.gov

Differentiation of One-Electron versus Two-Electron Reduction Mechanisms

The bioreduction of nitroaromatics can proceed via two distinct mechanisms: a single-electron transfer or a two-electron transfer. nih.govnih.gov

One-electron reduction is the predominant pathway for the hypoxia-selective activation of 2-nitroimidazoles. nih.gov This process, catalyzed by enzymes like cytochrome P450 reductase and ferredoxins, involves the addition of a single electron to the nitro group. nih.govnih.gov This generates a nitro radical anion (R-NO₂⁻), a key intermediate whose fate is highly dependent on the cellular oxygen concentration. nih.gov The efficiency of this one-electron reduction is directly correlated with the compound's one-electron reduction potential (E¹₇). Generally, 2-nitroimidazoles have more positive reduction potentials than their 5-nitro counterparts, making them easier to reduce. rsc.orgrsc.org

Two-electron reduction , on the other hand, is typically catalyzed by enzymes such as DT-diaphorase (NQO1). nih.govnih.gov This process bypasses the oxygen-sensitive nitro radical anion intermediate by directly reducing the nitro group to a nitroso (R-NO) derivative. nih.gov Consequently, this pathway is not oxygen-dependent and does not contribute to the hypoxia-selective accumulation and toxicity of these compounds. nih.gov In fact, overexpression of DT-diaphorase has been shown to have only a minor effect on the binding rate of 2-nitroimidazoles. nih.gov

Formation and Fate of Reactive Intermediates and Metabolites

The initial reduction of the nitro group sets off a cascade of reactions, producing a series of highly reactive intermediates and stable metabolites.

Nitro Radical Anion Generation and Reversibility in the Presence of Oxygen

The first step in the selective activation of a 2-nitroimidazole like 5-(2-Nitroimidazol-1-yl)pentan-1-ol is the formation of a nitro radical anion (R-NO₂⁻) through a one-electron reduction. nih.govnih.gov This radical is a pivotal intermediate.

In well-oxygenated (normoxic) cells, this process is futile. The nitro radical anion is rapidly and efficiently re-oxidized by molecular oxygen back to the original nitroimidazole parent compound. nih.govopenmedscience.com This reaction also produces a superoxide (B77818) anion. Because the parent drug is regenerated, it can diffuse out of the cell, preventing its accumulation and toxic effects in healthy, oxygenated tissues. nih.gov

Under hypoxic conditions, the low concentration of oxygen allows the nitro radical anion to persist for a longer duration. nih.gov This enables it to undergo further reduction, leading to the formation of cytotoxic species and trapping the drug within the hypoxic cell. nih.govopenmedscience.com This oxygen-dependent reversibility is the fundamental basis for the hypoxia-selectivity of nitroimidazole-based agents. nih.gov

Subsequent Production of Nitroso, Hydroxylamine (B1172632), and Amino Derivatives

In the absence of oxygen, the nitro radical anion undergoes further reduction. A second electron transfer reduces the nitro radical to a nitrosoimidazole (R-NO), a two-electron reduction product. nih.govopenmedscience.com This species is highly reactive. openmedscience.com

Further reduction leads to the formation of a hydroxylamine derivative (R-NHOH), which is the product of a four-electron reduction. nih.govnih.govnih.gov The hydroxylamine intermediate is considered a key cytotoxic species, capable of covalently binding to cellular macromolecules. nih.govnih.gov

Finally, a full six-electron reduction of the original nitro group results in the formation of the stable and non-reactive amino derivative (R-NH₂). nih.govacs.org This final product is generally considered to be detoxified.

Table of One-Electron Reduction Potentials (E¹₇) for Various Nitroimidazoles The ease of the initial one-electron reduction is a critical determinant of a nitroimidazole's biological activity.

CompoundPosition of Nitro GroupOne-Electron Reduction Potential (E¹₇) at pH 7 (mV)
1-(2-Hydroxyethyl)-2-nitroimidazole (a Misonidazole analogue)2-398
5-Formyl-1-methyl-2-nitroimidazole2-243
Metronidazole (B1676534)5-486
4-Nitroimidazole4≤ -527
Data sourced from pulse radiolysis studies. rsc.orgrsc.org

Molecular Interactions Triggered by Bioreductive Activation

The reactive intermediates generated during the bioreduction of 2-nitroimidazoles, particularly the nitroso and hydroxylamine derivatives, are electrophilic species that can interact with and covalently modify various cellular nucleophiles. nih.govnih.gov These interactions are the ultimate cause of the observed cytotoxicity.

Studies have consistently shown that under hypoxic conditions, reductively activated 2-nitroimidazoles form covalent adducts with cellular proteins. nih.govnih.govsigmaaldrich.comnih.gov This has been demonstrated for 2-nitroimidazoles like IAZA, FAZA, and pimonidazole (B1677889). nih.govnih.gov The binding of these drugs to proteins can lead to the inhibition of critical enzyme functions. For example, the catalytic activities of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST) have been shown to be significantly reduced following treatment with 2-nitroimidazoles under hypoxia. nih.govsigmaaldrich.com The modification of proteins involved in antioxidant defense, such as thioredoxin reductase and superoxide dismutase, has also been reported, potentially rendering cells more vulnerable to stress. plos.org

The role of direct DNA damage in the mechanism of action of 2-nitroimidazoles is less clear. While early research on 5-nitroimidazoles suggested that DNA was a major target, more recent and specific studies on 2-nitroimidazoles have failed to detect significant covalent binding to DNA. nih.govsigmaaldrich.comdocumentsdelivered.com Instead, the observed effects on DNA, such as compromised replication and the induction of replication stress, may be secondary consequences of the widespread protein adduction and inhibition of enzymes crucial for DNA synthesis and repair. nih.govsigmaaldrich.com However, some studies with other nitroimidazoles have shown the potential for DNA damage, particularly at acidic pH, suggesting the mechanism may be complex and compound-specific. nih.govnih.gov The primary cytotoxic mechanism for 2-nitroimidazoles like this compound is therefore thought to be driven by the widespread covalent modification of cellular proteins. nih.govsigmaaldrich.comdocumentsdelivered.com

Covalent Adduct Formation with Intracellular Macromolecules (e.g., DNA, Proteins, Lipids)

The highly reactive intermediates generated from the bioreduction of 2-nitroimidazoles can covalently bind to a variety of cellular macromolecules, leading to their accumulation and entrapment specifically within hypoxic cells. nih.govnih.gov This covalent binding disrupts the normal function of these essential biomolecules, contributing to cellular stress and death.

Protein Adducts: The most extensively documented targets for activated 2-nitroimidazoles are intracellular proteins. nih.govsigmaaldrich.com The reactive hydroxylamine or nitrosoimidazole intermediates readily form covalent adducts with nucleophilic residues on proteins, with cysteine often proposed as a primary site of attack. nih.gov This adduction can alter protein structure and, critically, inhibit enzymatic function.

2-Nitroimidazole DerivativeIdentified Protein TargetObserved EffectReference
IAZA / FAZAGlyceraldehyde-3-phosphate dehydrogenase (GAPDH)Reduced enzymatic activity nih.govsigmaaldrich.com
IAZA / FAZAGlutathione S-transferase (GST)Reduced enzymatic activity nih.govsigmaaldrich.com
N3-AZAGlyceraldehyde-3-phosphate dehydrogenase (GAPDH)Identified as a top hit in proteomic analysis duke.edu
N3-AZAGlutathione S-transferase P (GSTP1)Identified as a top hit in proteomic analysis duke.edu
Azomycin (B20884)Superoxide DismutaseProtein modification (pI shift) plos.orgresearchgate.net
AzomycinThioredoxin ReductaseProtein modification (pI shift) plos.orgresearchgate.net
2-nitro-ICGMouse Serum AlbuminPrimary protein target nih.gov

DNA and Lipid Adducts: The role of direct covalent binding to DNA is less definitive for 2-nitroimidazoles compared to protein binding. Some research indicates that the reactive intermediates generated upon bioreduction can interact with DNA and RNA. nih.gov For example, the breakdown of the 2-nitroimidazole benznidazole (B1666585) can produce glyoxal (B1671930), a reactive dialdehyde (B1249045) capable of forming adducts with guanosine. nih.gov However, other studies specifically investigating 2-nitroimidazole derivatives like IAZA and FAZA found that they generated covalent adducts with proteins but not with DNA. nih.govsigmaaldrich.com To enhance DNA interaction, some research has focused on synthesizing hybrid molecules that link a 2-nitroimidazole to a known DNA intercalating agent, suggesting the 2-nitroimidazole moiety itself is not a primary DNA binder. nih.gov While lipids are also potential targets for the electrophilic intermediates, this interaction is less documented in the literature compared to protein and DNA adduction.

Biological Interactions and Cellular Effects of Bioreduced Nitroimidazoles

Modulation of Cellular Processes and Metabolic Pathways

The reactive intermediates generated from the bioreduction of nitroimidazoles can profoundly disrupt fundamental cellular processes and metabolic pathways, contributing to their cytotoxic effects. These disruptions are particularly significant in the context of cancer cells, which have altered metabolic and signaling pathways.

Interference with DNA Repair Mechanisms and Induction of DNA Damage

A primary mechanism of action for bioreduced nitroimidazoles is the induction of DNA damage. nih.govnih.gov The reactive species formed upon reduction, such as the nitro radical anion, are capable of causing a variety of lesions in the DNA structure, including single- and double-strand breaks. nih.govnih.gov The extent of this damage is often correlated with the electron affinity of the specific nitroimidazole derivative. nih.gov

Beyond direct damage, evidence suggests that bioreduced nitroimidazoles can interfere with the cell's own DNA repair machinery. In some contexts, the DNA damage triggered by these compounds has been shown to activate specific repair pathways, such as the DNA homologous recombination repair (DHRR) pathway. nih.gov For instance, in the parasite Giardia duodenalis, exposure to metronidazole (B1676534) leads to an upregulation of proteins involved in homologous recombination, suggesting that the parasite attempts to repair the induced damage. nih.gov However, the overwhelming damage caused by the reactive nitroimidazole metabolites can saturate or inhibit these repair mechanisms, ultimately leading to cell death. nih.gov This dual action of inducing damage while potentially hampering its repair makes bioreduced nitroimidazoles potent cytotoxic agents, particularly in hypoxic environments where DNA repair may already be compromised.

The following table summarizes the key aspects of nitroimidazole-induced DNA damage and interference with repair mechanisms:

FeatureDescriptionReferences
Primary Mechanism Induction of DNA single and double-strand breaks by reactive intermediates. nih.govnih.gov
Influencing Factor The electron affinity of the nitroimidazole compound correlates with the extent of DNA damage. nih.gov
Cellular Response Activation of DNA repair pathways, such as homologous recombination, in response to damage. nih.gov
Therapeutic Implication The ability to overwhelm DNA repair capacity contributes to the cytotoxic effect of these compounds. nih.gov

Effects on Hypoxia-Inducible Factors (HIFs) and Associated Gene Expression

Hypoxia-inducible factors (HIFs) are master regulators of the cellular response to low oxygen. nih.gov HIF-1, in particular, controls the expression of a multitude of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov Nitroimidazoles are widely used as markers to identify hypoxic regions in tumors where HIF-1 is active. nih.gov While nitroimidazoles themselves may not directly inhibit HIF-1, their bioreductive activation and subsequent cytotoxic effects occur in the very same hypoxic microenvironment that stabilizes and activates HIF-1.

The expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1), is a hallmark of hypoxic tumor cells. nih.govnih.gov VEGF is a potent pro-angiogenic factor, promoting the formation of new blood vessels that supply the growing tumor. nih.gov GLUT-1 facilitates the increased uptake of glucose required for the high glycolytic rate of cancer cells. nih.gov While some studies have investigated the correlation between the presence of nitroimidazole adducts (indicating hypoxia) and the expression of VEGF, a direct causal link has not always been established, suggesting a complex regulatory network. nih.gov However, by targeting and killing the hypoxic cells that depend on HIF-1 signaling for survival, bioreduced nitroimidazoles indirectly counter the pro-tumorigenic effects driven by HIF-1.

Enzyme Inhibition and Specific Target Disruption

In addition to their broader effects on cellular processes, bioreduced nitroimidazoles can exhibit inhibitory activity against specific enzymes, further contributing to their cellular toxicity.

Inhibition of Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) and Glutathione (B108866) S-Transferase (GST) Activity

As mentioned previously, GAPDH is a key target of bioreduced nitroimidazoles. nih.gov The inhibition of this enzyme directly impacts glycolysis and cellular energy production. Another important enzyme system affected by these compounds is the glutathione S-transferase (GST) family. nih.gov GSTs are crucial for detoxification processes within the cell, catalyzing the conjugation of glutathione to a wide range of xenobiotics and endogenous electrophiles, thereby facilitating their elimination.

Studies have shown that treatment with nitroimidazole derivatives under hypoxic conditions leads to a significant decrease in GST activity. nih.govsigmaaldrich.com This inhibition of GST can have profound consequences for the cell, as it compromises its ability to neutralize toxic substances, including the reactive byproducts of cellular metabolism and the reactive intermediates of the nitroimidazole itself. The dual inhibition of a key metabolic enzyme (GAPDH) and a critical detoxification enzyme (GST) highlights the pleiotropic effects of bioreduced nitroimidazoles, leading to a synergistic assault on cellular viability.

The following table details the inhibition of key enzymes by bioreduced nitroimidazoles:

EnzymeFunctionEffect of Bioreduced NitroimidazolesReferences
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Key enzyme in glycolysis, responsible for ATP production.Inhibition of catalytic activity, disrupting cellular energy metabolism. nih.govsigmaaldrich.com
Glutathione S-Transferase (GST) Detoxification of xenobiotics and endogenous electrophiles.Inhibition of catalytic activity, compromising cellular defense against toxic compounds. nih.govsigmaaldrich.com

Interaction with Nitric Oxide Synthase (NOS) Activity

The interaction between nitroimidazoles and nitric oxide synthase (NOS) is complex and appears to be dependent on the specific nitroimidazole derivative and the NOS isoform involved. sigmaaldrich.comnih.gov NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). researchgate.net

Some imidazole (B134444) and indazole derivatives have been shown to act as inhibitors of NOS. sigmaaldrich.comnih.govnih.govdrugbank.comeurjchem.com For instance, 7-nitroindazole (B13768) is a known inhibitor of NOS. sigmaaldrich.comnih.gov The inhibition can be competitive with respect to the substrate L-arginine or the cofactor tetrahydrobiopterin (B1682763) (BH4), and can exhibit selectivity for different NOS isoforms. sigmaaldrich.comnih.gov The ability of certain nitroimidazole-based compounds to inhibit NOS suggests a potential mechanism for modulating NO-dependent signaling pathways. However, it is important to note that the reduction of the nitro group in other nitroaromatic compounds can lead to the release of nitric oxide, suggesting that some nitroimidazoles could also act as NO donors under certain conditions. nih.gov The precise nature of the interaction of bioreduced 5-(2-Nitroimidazol-1-yl)pentan-1-ol with NOS isoforms remains to be elucidated, but the existing literature on related compounds points to a potentially significant and complex interplay.

Impact on Kinase Activities (e.g., ALK, c-MET, DNA-PK, PARP)

Currently, there is a lack of specific scientific literature detailing the direct impact of this compound on the kinase activities of Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (c-MET), DNA-dependent protein kinase (DNA-PK), or Poly(ADP-ribose) polymerase (PARP). Extensive searches of available databases and scientific publications did not yield studies investigating the inhibitory or modulatory effects of this particular compound on these specific enzymes.

While some nitroimidazole derivatives have been explored as carriers for other active molecules, such as PARP inhibitors, this involves a prodrug approach where the nitroimidazole moiety serves to release a separate active drug under hypoxic conditions, rather than exhibiting direct kinase inhibition itself. Therefore, no definitive data can be presented on the interaction between this compound and the aforementioned kinases.

Mechanisms of Radiosensitization in Oxygen-Deficient Environments

The radiosensitizing properties of 2-nitroimidazoles, the chemical class to which this compound belongs, are most pronounced in oxygen-deficient (hypoxic) cells. These compounds are designed to be selectively active in the hypoxic microenvironment characteristic of many solid tumors, which are known to be resistant to radiotherapy. The general mechanism hinges on the high electron affinity of the nitro group. mdpi.comnih.gov

Under hypoxic conditions, the 2-nitroimidazole (B3424786) molecule undergoes a one-electron reduction, primarily mediated by intracellular reductases, to form a nitro radical anion. nih.gov In the presence of normal oxygen levels (normoxia), this radical is rapidly re-oxidized back to the parent compound, preventing any significant accumulation or cytotoxic effect. nih.gov However, in the low-oxygen environment of a tumor, this re-oxidation is inhibited, allowing the radical anion to undergo further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.govnih.gov These reactive species can then covalently bind to cellular macromolecules, including proteins and DNA, leading to their selective retention and cytotoxic action in hypoxic cells. nih.gov

Oxygen Mimicry and Radiolytic DNA Radical Fixation

The primary mechanism by which 2-nitroimidazoles radiosensitize hypoxic cells is through "oxygen mimicry". nih.gov During radiotherapy, ionizing radiation deposits energy in tissue, leading to the formation of free radicals, including highly damaging radicals on the DNA. In well-oxygenated cells, molecular oxygen, being a potent electron-affinic molecule, reacts with these DNA radicals, "fixing" the damage in a chemically irreparable form, which ultimately leads to cell death.

In hypoxic cells, the absence of oxygen means that many of these DNA radicals can be chemically restored to their original form by endogenous hydrogen donors, such as glutathione, thus diminishing the lethal effect of the radiation. 2-nitroimidazoles, due to the high electron affinity of their nitro group, can substitute for oxygen in this critical step. nih.gov They react with the radiation-induced DNA radicals, creating an adduct that is not readily repairable, thereby "fixing" the damage and increasing the lethal efficacy of the radiation dose in hypoxic conditions.

Condition Radiation-Induced DNA Radical Fate Outcome
Normoxia Reacts with O₂ to form a peroxy-radical.Damage is "fixed", leading to cell death.
Hypoxia (No Sensitizer) Can be chemically repaired by hydrogen donors (e.g., glutathione).Increased cell survival, radioresistance.
Hypoxia (with 2-Nitroimidazole) Reacts with the nitroimidazole to form a radical adduct.Damage is "fixed" (Oxygen Mimicry), leading to increased cell death.

Role of Thiol Depletion in Enhancing Radiosensitizer Efficacy

The efficacy of nitroimidazole radiosensitizers can be further enhanced by the depletion of intracellular thiols, particularly glutathione (GSH). nih.govnih.gov As mentioned, glutathione is a key endogenous hydrogen donor that can chemically repair radiation-induced DNA radicals, a process that competes with the damage-fixing reaction of oxygen or oxygen-mimetic radiosensitizers.

Hypoxia Activated Prodrug Hap Design and Optimization Strategies

Rationale for Hypoxia-Selective Activation in Targeted Therapies

The rationale for developing therapies that are selectively activated in hypoxic regions is rooted in the distinct physiological differences between healthy and diseased tissues. Solid tumors, for instance, often outgrow their blood supply, leading to areas with significantly reduced oxygen levels. nih.govnih.gov These hypoxic zones are notoriously resistant to conventional radiotherapy and chemotherapy, which often rely on the presence of oxygen to be effective. nih.gov Similarly, the granulomatous structures formed during a Mycobacterium tuberculosis infection create hypoxic pockets where the bacteria can persist in a dormant state, evading standard treatments. nih.gov

By designing prodrugs that are specifically activated by the reductive environment characteristic of hypoxia, it is possible to target these otherwise resistant cell populations. nih.gov This approach offers the potential for more effective treatment of solid tumors and persistent infections. nih.govnih.gov The selective activation is typically achieved through enzymatic reduction of a specific chemical moiety on the prodrug, a process that is inhibited by the presence of oxygen. openmedscience.com

Advanced Design Principles for Nitroimidazole-Based HAPs

Nitroimidazoles are a prominent class of compounds used in the design of HAPs due to their favorable electronic properties. openmedscience.comnih.gov The nitro group (-NO2) of these compounds can be reduced under hypoxic conditions by various nitroreductase enzymes to generate reactive species that are cytotoxic. nih.govnih.gov The 2-nitroimidazole (B3424786) scaffold, in particular, has been extensively studied for this purpose. nih.govnih.govnih.gov

Key design principles for nitroimidazole-based HAPs focus on controlling the activation process and ensuring the selective release of the active therapeutic agent. These principles include the engineering of triggerable linkers, optimization of the compound's electron affinity, and strategies to improve selectivity for hypoxic tissues.

A critical component of HAP design is the linker that connects the hypoxia-targeting nitroimidazole "trigger" to the cytotoxic "effector" molecule. This linker must remain stable in the bloodstream and in normoxic tissues to prevent premature drug release. However, upon reduction of the nitroimidazole trigger in a hypoxic environment, the linker should undergo rapid cleavage to release the active drug. nih.gov

One strategy involves designing linkers that undergo self-immolative fragmentation following the reduction of the nitro group. For example, a 2-nitroimidazole can be designed to cyclize upon reduction to a 2-aminoimidazole, triggering the release of an attached drug. nih.gov Other approaches utilize linkers that are sensitive to changes in pH that can accompany hypoxia, such as acid-cleavable phosphoramidate (B1195095) linkers. nih.gov The design of these linkers is a key area of research, with the goal of creating highly stable yet efficiently triggerable systems.

The efficiency of HAP activation is directly related to the electron affinity and reduction potential of the nitroimidazole trigger. nih.gov A higher reduction potential facilitates the initial one-electron reduction by nitroreductase enzymes, which is the rate-limiting step in the activation process. nih.govnih.gov 2-Nitroimidazoles generally have a higher reduction potential than 5-nitroimidazoles, making them more readily reduced and, therefore, more potent as hypoxic triggers. nih.gov

However, the reduction potential must be carefully optimized. If it is too high, the prodrug may be reduced in normoxic tissues, leading to off-target toxicity. If it is too low, activation in hypoxic regions may be inefficient. Researchers fine-tune the electronic properties of the nitroimidazole ring by adding electron-withdrawing or electron-donating substituents to achieve the optimal balance for selective activation. nih.gov

Table 1: Reduction Potentials of Selected Nitroimidazole Compounds

CompoundOne-Electron Reduction Potential (mV)
1-methyl-2-nitro-1H-imidazole-5-carbaldehyde-243 nih.gov
1-(2-hydroxyethyl)-2-nitroimidazole-398 nih.gov

This table presents examples of reduction potentials for different 2-nitroimidazole derivatives, illustrating how structural modifications can influence their electronic properties.

Achieving a high degree of hypoxia selectivity is paramount to the success of HAPs. One strategy to enhance selectivity is to design prodrugs that are activated by specific reductases that are overexpressed in hypoxic tumor cells. acs.orgacs.org This adds another layer of targeting beyond just the low oxygen environment.

Another approach involves modifying the physicochemical properties of the prodrug to influence its distribution and uptake. For example, increasing the hydrophilicity of a prodrug can reduce its ability to cross cell membranes, potentially limiting its activation in healthy tissues. nih.gov Furthermore, the reoxidation of the initially formed nitro radical anion back to the parent nitro compound is a key process that prevents activation in the presence of oxygen. The kinetics of this back-reaction can be influenced by the structure of the nitroimidazole, providing another avenue for optimizing hypoxia selectivity. nih.gov

Prodrug Strategies for Delivering Specific Bioactive Agents (excluding therapeutic applications in human clinical trials)

The HAP concept is versatile and can be adapted to deliver a wide range of bioactive agents to hypoxic environments. This is particularly relevant for anti-infective applications where pathogens reside in hypoxic niches within the host.

Nitroimidazole-based prodrugs have shown significant promise in treating infectious diseases characterized by hypoxic microenvironments. nih.govresearchgate.net

Tuberculosis: The granulomas formed during Mycobacterium tuberculosis infection are hypoxic, making them a prime target for HAPs. nih.gov Nitroimidazole prodrugs like delamanid (B1670213) and pretomanid (B1679085) have been developed to target latent tuberculosis. nih.govnih.gov These compounds are activated by a deazaflavin-dependent nitroreductase within the mycobacterium, leading to the production of reactive nitrogen species that kill the bacteria. nih.gov The development of such prodrugs is a critical strategy to combat drug-resistant strains of tuberculosis. nih.gov

Leishmaniasis: Leishmaniasis is a parasitic disease where the parasites can reside in macrophages, which can have low oxygen levels. mdpi.com Nitroimidazole derivatives are being investigated as potential treatments. mdpi.comunimi.itnih.gov These prodrugs are activated by parasitic nitroreductases to generate cytotoxic metabolites that are effective against the parasite. mdpi.comresearchgate.net Research is ongoing to develop new nitroimidazole-based compounds with improved efficacy and reduced toxicity for the treatment of various forms of leishmaniasis. nih.gov

Table 2: Investigational Nitroimidazole Compounds for Anti-Infective Applications

Compound SeriesTarget DiseaseMechanism of Action
Bicyclic NitroimidazolesTuberculosisInhibition of mycolic acid synthesis and respiratory poisoning. nih.govnih.gov
5-Nitroimidazole DerivativesLeishmaniasisReductive activation by parasitic nitroreductases to form cytotoxic radicals. mdpi.comunimi.it
2-Nitroimidazole DerivativesChagas DiseaseFormation of free radicals and electrophilic metabolites upon reduction by nitroreductases. nih.govnih.gov

This table provides an overview of different classes of nitroimidazole compounds being explored for the treatment of infectious diseases, highlighting their targeted pathogens and mechanisms of action.

Preclinical Development of Hypothetical Cancer Cytotoxins and DNA Alkylators

The development of hypoxia-activated prodrugs (HAPs) represents a targeted approach to cancer therapy, aiming to exploit the low-oxygen (hypoxic) microenvironment characteristic of many solid tumors. wikipedia.orgnih.gov This hypoxic environment often contributes to resistance to conventional therapies like radiation and chemotherapy. wikipedia.orgnih.gov The 2-nitroimidazole core is a key pharmacophore in the design of HAPs due to its ability to undergo bioreductive activation specifically within hypoxic cells. nih.govnih.gov This activation process transforms the relatively non-toxic prodrug into a potent cytotoxic agent.

Design and Mechanism of Action

A hypothetical cancer cytotoxin, such as 5-(2-Nitroimidazol-1-yl)pentan-1-ol, would be designed based on the established principles of 2-nitroimidazole chemistry. The 2-nitroimidazole group serves as the "trigger" for activation. In the presence of low oxygen levels, intracellular reductase enzymes can reduce the nitro group. nih.gov This reduction process, which is inhibited by oxygen, leads to the formation of reactive intermediates, including nitroso, hydroxylamine (B1172632), and amine species. nih.govnih.gov These reactive intermediates are capable of covalently binding to cellular macromolecules, leading to cytotoxicity. nih.govnih.gov

The pentanol (B124592) side chain in this compound could be envisioned as a simple linker or a modulator of the compound's physicochemical properties, such as solubility and cellular uptake. However, to create a more potent and targeted DNA alkylator, this hydroxyl group could be chemically modified to carry a latent DNA-alkylating warhead.

For instance, the terminal hydroxyl group could be esterified with a nitrogen mustard or a similar alkylating agent. Upon hypoxic activation and subsequent fragmentation of the 2-nitroimidazole trigger, the DNA alkylating agent would be released directly within the hypoxic tumor cell. This strategy aims to concentrate the cytotoxic payload at the site of action, minimizing systemic toxicity.

Preclinical Evaluation

The preclinical development of a hypothetical 2-nitroimidazole-based HAP would involve a series of in vitro and in vivo studies to characterize its efficacy and mechanism of action.

In Vitro Cytotoxicity: The cytotoxic potential of the compound would be assessed against various cancer cell lines under both normoxic (normal oxygen) and hypoxic conditions. A successful HAP would exhibit significantly greater cytotoxicity in hypoxic environments.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaHypoxic Cytotoxicity Ratio (Normoxia/Hypoxia)
HT-29 (Colon)>10015>6.7
A549 (Lung)>10025>4.0
MCF-7 (Breast)>10018>5.6

This table presents hypothetical data to illustrate the expected differential cytotoxicity of a HAP.

Mechanism of Action Studies: To confirm the intended mechanism, studies would be conducted to investigate DNA damage. This could involve techniques such as the comet assay or staining for γ-H2AX foci, which are markers of DNA double-strand breaks. For compounds designed as DNA alkylators, analysis of DNA adduct formation would be crucial.

Further mechanistic studies might explore the compound's impact on cellular metabolism and key enzymatic pathways. For example, some 2-nitroimidazole derivatives have been shown to inhibit enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST) under hypoxic conditions. nih.gov

In Vivo Efficacy: The antitumor activity of the hypothetical HAP would be evaluated in animal models bearing human tumor xenografts. The compound would be administered systemically, and tumor growth inhibition would be monitored over time. A successful outcome would demonstrate significant tumor growth delay or regression in treated animals compared to a control group.

Table 2: Hypothetical In Vivo Efficacy in a HT-29 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
This compound45070

This table presents hypothetical data to illustrate the potential in vivo antitumor effect of a HAP.

The development of 2-nitroimidazole-based HAPs, including hypothetical structures like this compound designed as cancer cytotoxins and DNA alkylators, remains a promising area of cancer research. The strategy of targeting the unique hypoxic microenvironment of tumors offers a potential avenue to overcome resistance to conventional therapies.

Preclinical Evaluation of Nitroimidazole Derivatives in Vitro and Non Human in Vivo Models

Assessment of Hypoxia-Selective Activity in Controlled Cell Culture Models

Quantitative Measurement of Differential Activity under Normoxic and Hypoxic Conditions

No specific studies quantifying the differential cytotoxic activity of 5-(2-Nitroimidazol-1-yl)pentan-1-ol under normoxic versus hypoxic conditions have been reported. For related 2-nitroimidazole (B3424786) compounds, this is typically assessed by determining the concentration of the compound that inhibits cell growth by 50% (IC₅₀) under both atmospheric oxygen levels (normoxia, ~21% O₂) and low oxygen levels (hypoxia, typically <1% O₂). The ratio of the IC₅₀ value in normoxia to the IC₅₀ value in hypoxia, known as the hypoxia cytotoxicity ratio (HCR), provides a quantitative measure of the compound's hypoxia-selective toxicity. For many active nitroimidazoles, HCR values can range from 10 to over 100, indicating significant selective killing of hypoxic cells.

Application of Three-Dimensional Spheroid and Multicellular Layer Culture Systems

There is no available data on the evaluation of this compound in three-dimensional (3D) cell culture models. Such systems, including multicellular spheroids and layered cultures, are considered more representative of the in vivo tumor microenvironment than traditional monolayer cultures. They mimic the oxygen and nutrient gradients found in solid tumors, creating a naturally occurring hypoxic core. Evaluating compounds in these models provides valuable insight into their ability to penetrate tissue and exert their effects in a more complex, physiologically relevant setting.

In Vivo Efficacy Studies in Relevant Non-Human Animal Models

Evaluation in Tumor Xenograft Models for Hypoxia-Targeted Effects

Specific in vivo efficacy studies of this compound in tumor xenograft models have not been published. These models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-cancer activity of experimental drugs. For hypoxia-activated agents, these studies are crucial for demonstrating that the compound can effectively target the hypoxic regions within a solid tumor and inhibit its growth in a living organism.

Efficacy Assessment in Animal Models of Parasitic Infections (e.g., Mouse and Hamster models of Leishmaniasis)

There are no published reports on the efficacy of this compound in animal models of parasitic diseases like leishmaniasis. Nitroimidazoles have shown promise against various protozoan parasites, including Leishmania species, which can thrive in low-oxygen environments within the host. Efficacy in mouse or hamster models of cutaneous or visceral leishmaniasis would be a critical step in assessing the potential of this specific compound as an anti-parasitic agent.

Correlation of Observed Efficacy with Tissue Oxygenation Status

Without in vivo efficacy data, no correlation between the activity of this compound and tissue oxygenation status can be made. In studies of other nitroimidazoles, techniques such as the use of hypoxia markers like pimonidazole (B1677889) or EF5, or direct measurement with oxygen electrodes, are employed to confirm that the drug's therapeutic effect correlates with the hypoxic regions of the tumor or infected tissue. This correlation is the definitive proof of the hypoxia-selective mechanism of action in a complex biological system.

Mechanistic Investigations in Preclinical Biological Systems

The preclinical evaluation of nitroimidazole derivatives, including compounds structurally related to this compound, has provided crucial insights into their mechanisms of action. These investigations in in vitro and non-human in vivo models have focused on their potential to damage DNA, the process of their metabolic activation, and the intriguing phenomenon of the bystander effect.

Analysis of DNA Alkylation and Cross-linking Potential

The fundamental mechanism involves the reduction of the nitro group, which is more likely to occur under hypoxic conditions, leading to the formation of highly reactive intermediates such as nitroso, hydroxylamine (B1172632), and amine derivatives. nih.gov These reduced species are electrophilic and can covalently bind to cellular macromolecules, including DNA. nih.gov

Studies on bifunctional 2-nitroimidazoles, such as those containing an aziridine (B145994) ring like RSU-1069, demonstrate that the presence of an alkylating group can significantly enhance DNA damage. nih.gov The DNA damage is more pronounced under anoxic conditions, indicating the necessity of nitro group reduction for the full cytotoxic potential to be realized. nih.gov While this compound does not possess a reactive group like an aziridine ring, the bioreductively activated nitroimidazole core itself can lead to DNA damage. However, some studies suggest that for certain nitroimidazoles, covalent binding to proteins may be a more predominant mechanism of action than direct DNA adduction. nih.gov

Research on other 2-nitroimidazoles with haloalkyl substituents has shown that their reduction leads to the formation of an electrophilic center capable of alkylating cellular components, which is hypothesized to be responsible for their preferential cytotoxicity to hypoxic tumor cells. nih.gov This suggests that the activated form of this compound could potentially form DNA adducts, although the efficiency and nature of these adducts would require specific experimental verification.

A study on various substituted 2-nitroimidazoles investigated their ability to induce unscheduled DNA synthesis (a marker of DNA repair) in rat hepatocytes. scilit.com While specific data for a pentanol-substituted derivative is not provided, such assays are crucial in determining the DNA-damaging potential of new nitroimidazole compounds.

Table 1: Comparative DNA Damaging Potential of Representative Nitroimidazole Derivatives This table presents illustrative data from related compounds to demonstrate the principles of DNA damage by nitroimidazoles.

CompoundFunctional GroupConditionRelative DNA DamageReference
RSU-1069AziridineOxicModerate nih.gov
RSU-1069AziridineAnoxic (Reduced)High nih.gov
RSU-1137Hydrolyzed AziridineOxicLow nih.gov
IAZAAzide (B81097)HypoxicNo direct DNA binding observed nih.gov
FAZAFluoroacetamideHypoxicNo direct DNA binding observed nih.gov

Bioreductive Metabolism and Characterization of Active Metabolites in Biological Matrices

The selective toxicity of nitroimidazoles towards hypoxic cells is contingent upon their bioreductive metabolism. This process is initiated by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), which are ubiquitous in mammalian cells. nih.gov Under normal oxygen concentrations (normoxia), the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, with the concurrent formation of superoxide (B77818). nih.gov However, under hypoxic conditions, further reduction can occur, leading to the formation of cytotoxic species. nih.gov

For this compound, the expected metabolic pathway would involve the reduction of the 2-nitro group. While the specific metabolites have not been characterized in the available literature, the general pathway for 2-nitroimidazoles proceeds through the following intermediates:

Nitro Radical Anion: The initial product of one-electron reduction.

Nitrosoimidazole: Formed by a further one-electron reduction and protonation.

Hydroxylamine-imidazole: A key reactive intermediate resulting from another two-electron reduction. This species is often implicated in the covalent binding to cellular macromolecules. nih.gov

Amine-imidazole: The final, fully reduced, and generally less toxic product.

A study on 2-nitroimidazoles with a biotinylated C5 hydrocarbon linker, structurally similar to the pentyl chain of this compound, demonstrated that a C5 hydrocarbon link was stable in mouse serum, suggesting that the side chain's integrity is likely maintained during circulation and initial metabolism. This stability is crucial for the compound to reach hypoxic target tissues.

The characterization of these metabolites in biological matrices is typically performed using techniques like mass spectrometry. For instance, studies on the bioreductive drug CEN-209 have utilized mass spectrometry to measure its metabolic reduction in cell lines. nih.gov Similar methodologies would be required to identify and quantify the specific metabolites of this compound in preclinical models.

Table 2: Key Enzymes and Intermediates in the Bioreductive Metabolism of 2-Nitroimidazoles This table provides a generalized overview of the metabolic process.

Enzyme/IntermediateRole in MetabolismOxygen DependenceConsequence
NADPH:cytochrome P450 oxidoreductase (POR)Catalyzes the initial one-electron reduction.Active in normoxia and hypoxia.Initiates the activation pathway.
Nitro Radical AnionFirst metabolic intermediate.Re-oxidized to parent compound in normoxia.Futile cycling in normoxia; further reduced in hypoxia.
Hydroxylamine DerivativeHighly reactive intermediate.Formed under hypoxic conditions.Covalently binds to proteins and potentially DNA, leading to cytotoxicity.
Amine DerivativeFully reduced final product.Formed under profound hypoxia.Generally considered less toxic than the hydroxylamine intermediate.

Evaluation of Bystander Effects of Diffusible Activated Metabolites

The "bystander effect" in the context of hypoxia-activated prodrugs describes the phenomenon where the cytotoxic metabolites, once formed within a hypoxic cell, can diffuse out and kill adjacent, better-oxygenated tumor cells that are not capable of activating the prodrug themselves. This is a highly desirable property for a cancer therapeutic, as it can overcome the limitations imposed by the heterogeneous nature of tumors, where hypoxic and normoxic cells are often intermingled.

The potential for a nitroimidazole derivative to exert a bystander effect is largely dependent on the physicochemical properties of its activated metabolites, particularly their stability and ability to diffuse across cell membranes. For this compound, the key question would be whether its reduced intermediates, such as the hydroxylamine, are sufficiently stable to travel to neighboring cells before reacting with macromolecules.

While direct experimental evaluation of the bystander effect of this compound is not documented, studies with other hypoxia-activated prodrugs provide a strong rationale for its possibility. For example, the nitrochloromethylbenzindoline (nitroCBI) prodrug, SN30548, has been shown to generate a significant bystander effect through the diffusion of its aminoCBI metabolite. researchgate.net This was demonstrated in multicellular spheroid co-cultures containing cells that could and could not activate the prodrug.

The length and nature of the side chain on the nitroimidazole ring can influence the lipophilicity and diffusion characteristics of the metabolites. The pentanol (B124592) side chain of this compound may impact the diffusion of its activated forms. Studies on N-alkyl-nitroimidazoles have shown that varying the length of the alkyl chain affects their antitumor activity, which could be partly related to the diffusion and distribution of the active species. openmedicinalchemistryjournal.com

Table 3: Factors Influencing the Bystander Effect of Hypoxia-Activated Prodrugs This table outlines the general principles governing the bystander effect.

FactorInfluence on Bystander EffectRationale
Metabolite Stability Higher stability increases the potential for a bystander effect.The active metabolite must persist long enough to diffuse to adjacent cells.
Metabolite Diffusibility Higher membrane permeability enhances the bystander effect.The metabolite must be able to exit the activating cell and enter neighboring cells.
Metabolite Reactivity Optimal reactivity is required.If too reactive, it will bind to macromolecules in the cell of origin. If not reactive enough, it will not be cytotoxic to bystander cells.
Tumor Microenvironment The spatial relationship between hypoxic and normoxic cells is critical.The bystander effect is most effective when activating and target cells are in close proximity.

Analytical Methodologies for Nitroimidazole Research

Spectroscopic Techniques for Compound Characterization and Structural Elucidation

Spectroscopy is indispensable for determining the molecular structure of newly synthesized compounds like 5-(2-nitroimidazol-1-yl)pentan-1-ol. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy each provide unique and complementary pieces of the structural puzzle. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The two protons on the imidazole (B134444) ring typically appear as singlets in the downfield region (δ 7.0-7.6 ppm). nih.govnih.gov The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) would likely resonate around δ 4.8-4.9 ppm as a triplet. nih.gov The other methylene groups of the pentyl chain would appear as multiplets in the δ 1.3-3.7 ppm range, with the methylene group adjacent to the hydroxyl function (CH₂-OH) appearing as a triplet around δ 3.6 ppm. The hydroxyl proton itself would present as a broad singlet, the position of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The imidazole ring carbons are expected in the δ 122-131 ppm region. mdpi.com The carbon bearing the nitro group (C-NO₂) is typically the most downfield of the ring carbons. The carbons of the pentyl side chain would resonate in the upfield region, with the carbon attached to the imidazole nitrogen appearing around δ 50-55 ppm and the carbon attached to the hydroxyl group at approximately δ 60-65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data predicted based on analysis of related 2-nitroimidazole (B3424786) derivatives. nih.govmdpi.com

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Imidazole H-4/H-57.20 (s), 7.55 (s)129.5, 122.5
Imidazole C-2-~145.0 (C-NO₂)
N-CH₂-(CH₂)₃-CH₂OH4.85 (t)~52.0
N-CH₂-CH₂-(CH₂)₂-CH₂OH~2.00 (m)~28.0
N-(CH₂)₂-CH₂-(CH₂)₂-OH~1.40 (m)~23.0
N-(CH₂)₃-CH₂-CH₂OH~1.60 (m)~32.0
N-(CH₂)₄-CH₂-OH3.65 (t)~62.0
-OHVariable (br s)-

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS), it also serves to separate and identify compounds in a mixture. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.govnih.gov

For this compound (C₈H₁₃N₃O₃), the expected exact mass is 199.0957 g/mol . In an HRMS (ESI) experiment, the compound would be expected to be detected as its protonated molecule [M+H]⁺ with a measured m/z of 200.1035. nih.gov Fragmentation patterns in MS/MS experiments would likely show cleavage of the pentanol (B124592) side chain and loss of the nitro group, providing further structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. rsc.org The C-H stretching of the alkyl chain would appear around 2850-2960 cm⁻¹. Crucially, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. mdpi.comrsc.org The C=N stretching of the imidazole ring is expected near 1620 cm⁻¹. rsc.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound Data predicted based on analysis of related nitroimidazole derivatives. mdpi.comrsc.org

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3600 - 3200 (broad)
Alkyl (C-H)C-H Stretch2960 - 2850
Imidazole (C=N)C=N Stretch~1620
Nitro (NO₂)Asymmetric Stretch~1530
Nitro (NO₂)Symmetric Stretch~1350
Alcohol (C-O)C-O Stretch~1050

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of nitroimidazole derivatives. nih.gov A reversed-phase HPLC method (RP-HPLC) is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

For the analysis of this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) would be suitable. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the nitroimidazole chromophore, detection is readily achieved using a UV detector, typically set at a wavelength between 270 and 320 nm. sielc.com The retention time and peak purity analysis from the HPLC chromatogram serve as reliable indicators of the compound's identity and purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions and for preliminary purification checks. mdpi.commdpi.com

In the synthesis of this compound, TLC would be used to track the consumption of the starting material (e.g., 2-nitroimidazole) and the formation of the product. A silica (B1680970) gel plate (silica gel 60 F₂₅₄) typically serves as the stationary phase. mdpi.commdpi.com A mobile phase, or eluent, consisting of a mixture of a relatively nonpolar solvent (like ethyl acetate or dichloromethane) and a more polar solvent (like methanol or hexane) is used to develop the plate. mdpi.comnih.gov The separated spots are visualized under UV light (at 254 nm), where the nitroimidazole ring will absorb light and appear as a dark spot. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Radiochemical and Isotopic Labeling Methods for Biological Probes

Radiochemical and isotopic labeling methods are fundamental to the development of nitroimidazoles as biological probes, particularly for imaging tissue hypoxia. These techniques involve the incorporation of a radionuclide into the nitroimidazole molecule, enabling its detection within biological systems using non-invasive imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govosti.gov The choice of radionuclide is critical and depends on factors such as half-life, decay characteristics, and the intended imaging application. aacrjournals.org For PET imaging, positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) and gallium-68 (B1239309) (⁶⁸Ga) are commonly used, while gamma-emitting isotopes such as technetium-99m (⁹⁹ᵐTc) and iodine-123 (¹²³I) are employed for SPECT. nih.govaacrjournals.orgmdpi.com The underlying principle for their use as hypoxia markers is the bioreductive metabolism of the nitroimidazole core. In low-oxygen (hypoxic) environments, the nitro group undergoes a one-electron reduction to form a nitro radical anion. frontiersin.org Under normal oxygen conditions, this radical is rapidly re-oxidized back to the parent compound and can diffuse out of the cell. frontiersin.org However, in hypoxic cells, the radical undergoes further reduction, leading to the formation of reactive species that bind to intracellular macromolecules, effectively trapping the radiolabeled probe within the hypoxic tissue. mdpi.comfrontiersin.org

The synthesis of radiolabeled nitroimidazoles for hypoxia imaging is a multi-step process that begins with the design and synthesis of a precursor molecule, which is then reacted with a radionuclide. The synthetic strategy is tailored to the specific radioisotope being used.

For ¹⁸F-labeling, a common method is nucleophilic substitution, where a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or nitro group) is reacted with [¹⁸F]fluoride. A prominent example is the synthesis of [¹⁸F]EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[¹⁸F]pentafluoropropyl)-acetamide), a validated PET marker for hypoxia. nih.gov Its synthesis involves reacting a trifluoroallyl precursor with carrier-added [¹⁸F]F₂ gas. nih.gov An improved method utilizes an electroformed nickel target for [¹⁸F]F₂ production, which is then bubbled through the precursor solution in trifluoroacetic acid. nih.gov

Another advanced strategy involves chelator-based labeling, which is particularly useful for metallic radionuclides like ⁶⁸Ga and ⁹⁹ᵐTc. In this approach, a bifunctional chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), is covalently linked to the nitroimidazole pharmacophore. frontiersin.org This precursor (e.g., NOTA-NI) is then mixed with the radioisotope (e.g., ⁶⁸Ga or Al¹⁸F). For example, the synthesis of Al¹⁸F-NOTA-NI involves reacting an aqueous ¹⁸F solution with a mixture of AlCl₃ and the NOTA-NI precursor at 100°C for 15-20 minutes. frontiersin.org This one-pot method is efficient and avoids the need for complex purification steps like evaporation. frontiersin.org Similarly, metronidazole (B1676534) has been conjugated with the chelator ethylenedicysteine (B1671645) (EC) to create a precursor for labeling with ⁹⁹ᵐTc, ¹⁸⁸Re, and ⁶⁸Ga. aacrjournals.org

Radioiodination can be achieved on activated aromatic rings or via prosthetic groups. For instance, [¹²³I]IAZA, a SPECT tracer, has a chemical structure similar to other nitroimidazole agents and is labeled with iodine-123. frontiersin.org

The table below summarizes various radiolabeling approaches for different nitroimidazole-based hypoxia imaging agents.

RadiotracerIsotopePrecursorLabeling Method
[¹⁸F]EF5 ¹⁸F2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamideReaction with electrophilic [¹⁸F]F₂ gas. nih.govresearchgate.net
[¹⁸F]FMISO ¹⁸FTetrahydropyranyl-protected precursorNucleophilic substitution of a tosyl leaving group with [¹⁸F]F⁻. mdpi.com
Al¹⁸F-NOTA-NI ¹⁸FNOTA-NI (NOTA-conjugated nitroimidazole)Chelation of an Al¹⁸F complex by the NOTA moiety. frontiersin.org
⁶⁸Ga-EC-MN ⁶⁸GaEC-MN (Ethylenedicysteine-Metronidazole)Chelation of ⁶⁸Ga³⁺ by the EC moiety. aacrjournals.org
⁹⁹ᵐTc-BRU59-21 ⁹⁹ᵐTcNitroimidazole linked to a technetium-binding moietyCoordination chemistry with technetium. nih.gov
[¹³¹I]-Triazoles ¹³¹INitroimidazole-triazole precursorRadioiodination of the triazole ring. iaea.org

Once a radiolabeled nitroimidazole is administered, its concentration and distribution within biological systems can be quantified using several methods, broadly categorized as non-invasive in vivo imaging and invasive ex vivo analysis.

In Vivo Imaging (PET/SPECT): Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful, non-invasive imaging techniques that allow for the three-dimensional visualization and quantification of radiotracer distribution in the body over time. nih.gov PET scanners detect the pair of 511 keV gamma rays produced from the annihilation of a positron emitted by the radionuclide (e.g., ¹⁸F, ⁶⁸Ga). koreascience.kr SPECT detects single gamma rays emitted directly from the decay of isotopes like ⁹⁹ᵐTc or ¹²³I. nih.gov The resulting images show areas of high radiotracer accumulation, which, for these agents, corresponds to hypoxic regions. mdpi.com Quantitative analysis of PET/SPECT images involves calculating the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and body weight. mdpi.com Furthermore, tumor-to-background ratios (e.g., tumor-to-muscle or tumor-to-blood) are calculated to assess the specific uptake of the tracer in the target tissue relative to non-target tissues. nih.govresearchgate.net

Ex Vivo Biodistribution Studies: This invasive method provides a highly accurate quantification of radiotracer distribution at a specific time point. In preclinical research, animals are administered the radiolabeled compound, and at predetermined times, they are euthanized. iaea.org Organs and tissues of interest (e.g., tumor, blood, muscle, liver, kidneys) are then harvested, weighed, and their radioactivity is measured using a gamma counter. aacrjournals.org The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). iaea.org This method provides detailed quantitative data that is crucial for validating the findings from PET/SPECT imaging and for understanding the pharmacokinetics of the tracer. aacrjournals.org For example, biodistribution studies of ⁹⁹ᵐTc- and ⁶⁸Ga-EC-MN in breast tumor-bearing rats showed increasing tumor-to-blood and tumor-to-muscle ratios over time, confirming hypoxia-based tumor uptake. aacrjournals.org

The following table presents representative biodistribution data for the novel tracer Al¹⁸F-NOTA-NI in tumor-bearing mice at 2 hours post-injection, illustrating the quantitative data obtained from such studies.

TissueMean Uptake (%ID/g)Standard Deviation
Blood 0.250.03
Liver 0.280.02
Spleen 0.110.01
Kidney 3.310.45
Muscle 0.120.02
Tumor 0.580.07
Tumor/Muscle Ratio 4.830.58
Tumor/Blood Ratio 2.320.28

Data adapted from studies on Al¹⁸F-NOTA-NI. frontiersin.org

Advanced Techniques for Studying Bioreduction Kinetics (e.g., Fast-Reaction Radiolytic Methods)

The efficacy of nitroimidazole-based hypoxia probes is critically dependent on the kinetics of their bioreduction. The one-electron reduction of the nitro group is the key step that dictates selective trapping in hypoxic cells. Advanced techniques are employed to study the kinetics and mechanisms of these rapid reactions, providing insights that guide the design of improved imaging agents.

One powerful technique is pulse radiolysis . This method allows for the study of fast reactions involving transient species, such as free radicals, on a microsecond or nanosecond timescale. In this technique, a sample solution containing the nitroimidazole is irradiated with a short, intense pulse of high-energy electrons. This pulse generates reducing species (like the hydrated electron, e⁻ₐᵩ) in the solution, which then react with the nitroimidazole to initiate the reduction process. The formation and decay of the resulting transient species, such as the nitro radical anion, are monitored in real-time using fast absorption spectroscopy. By analyzing the kinetic traces, researchers can determine absolute rate constants for the reduction reactions. These studies are crucial for correlating the electrochemical properties of a nitroimidazole (i.e., its reduction potential) with its biological activity and retention in hypoxic cells.

In addition to experimental methods, theoretical computational methods like Density Functional Theory (DFT) have become effective tools for investigating reaction mechanisms and kinetics. nih.gov DFT calculations can be used to model the reaction pathways of nitroimidazole reduction by radicals like •OH and SO₄•⁻. nih.gov These studies can determine the geometries of transition states and products, calculate reaction energy barriers, and predict rate constants. nih.gov Such theoretical insights complement experimental data and provide a microscopic understanding of the degradation and activation mechanisms of these compounds. nih.gov

Kinetic studies on the adsorption of nitroimidazoles onto different materials also provide valuable data on how their chemical structure influences interaction rates, which can be analogous to biological interactions. nih.gov For example, studies on the adsorption kinetics of various nitroimidazoles on activated carbons found that the adsorption rate depends on both the specific nitroimidazole and the properties of the adsorbent, with hydrophobic interactions playing a key role. nih.gov

The table below shows the results from a kinetic study of nitroimidazole adsorption, illustrating how kinetic parameters can differ based on molecular structure.

Nitroimidazole CompoundAdsorption Rate Constant (k₂) (g mg⁻¹ min⁻¹)
Metronidazole (MNZ) 0.041
Dimetridazole (DMZ) 0.033
Ronidazole (RNZ) 0.016
Tinidazole (TNZ) 0.010

Data adapted from pseudo-second-order kinetic model of adsorption on Merck activated carbon. nih.gov

These advanced kinetic studies are essential for understanding the structure-activity relationships that govern the bioreductive trapping of nitroimidazole probes, ultimately enabling the rational design of new agents with optimized properties for hypoxia imaging.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Nitro Group Position and Substituents on Bioreduction Efficiency and Biological Activity

The position of the nitro group on the imidazole (B134444) ring is a critical determinant of the biological activity of nitroimidazole derivatives. Compounds with the nitro group at the 2-position, such as 5-(2-Nitroimidazol-1-yl)pentan-1-ol, generally exhibit greater potential as hypoxia-selective agents compared to their 4-nitro and 5-nitro counterparts. mdpi.com This is primarily attributed to their higher electron affinity, which facilitates the initial one-electron reduction—a key step in their mechanism of action under hypoxic conditions. nih.gov

Under low-oxygen conditions, the 2-nitro group undergoes bioreduction by cellular reductases to form a nitro radical anion. nih.govresearchgate.net This radical can then undergo further reduction to generate cytotoxic species that damage cellular macromolecules, leading to cell death. nih.govciteab.com In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, thus limiting its toxicity to well-oxygenated normal tissues. This differential activity is the basis for their hypoxia selectivity.

The efficiency of this bioreductive process is significantly higher for 2-nitroimidazoles due to their less negative reduction potentials compared to 5-nitroimidazoles. nih.gov Substituents on the imidazole ring can further modulate this property. Electron-withdrawing groups can enhance the electron affinity of the nitroimidazole core, potentially increasing the efficiency of bioreduction and, consequently, the biological activity in hypoxic environments. Conversely, electron-donating groups may have the opposite effect.

Table 1: Impact of Nitro Group Position on Reduction Potential and Hypoxic Cytotoxicity

Compound ClassNitro Group PositionOne-Electron Reduction Potential (E1)Relative Hypoxic Cytotoxicity Ratio (HCR)
2-Nitroimidazoles2Higher (Less Negative)High
4-Nitroimidazoles4IntermediateModerate
5-Nitroimidazoles5Lower (More Negative)Low

Influence of Side Chain Modifications on Pharmacological Properties

Alkyl and Hydroxyalkyl Functionalities:

The length and nature of the alkyl chain influence the lipophilicity of the compound. Increased lipophilicity can enhance cell membrane permeability and cellular uptake, which may lead to increased potency. However, excessive lipophilicity can also result in non-specific toxicity and unfavorable pharmacokinetic properties.

The presence of a terminal hydroxyl group, as in the pentanol (B124592) side chain of this compound, generally increases hydrophilicity. This can improve aqueous solubility, which is a desirable property for drug formulation and administration. Studies on related 2-nitroimidazole (B3424786) derivatives have shown that the introduction of hydroxyl groups in the side chain can modulate the compound's partition coefficient and, consequently, its radiosensitizing efficiency. nih.gov

Aminoalkyl Functionalities:

The introduction of basic amino groups into the side chain can significantly impact the pharmacological properties. Such modifications can alter the pKa of the molecule, influencing its ionization state at physiological pH. This, in turn, can affect cellular uptake and distribution. For instance, weakly basic functionalities have been explored to increase the radiosensitizing efficiency of 2-nitroimidazole analogues. nih.gov

Table 2: Influence of Side Chain Modifications on Physicochemical and Pharmacological Properties of 2-Nitroimidazole Derivatives

Side Chain ModificationEffect on LipophilicityEffect on SolubilityPotential Impact on Biological Activity
Increase in Alkyl Chain LengthIncreaseDecreaseMay increase potency up to a point, but can also increase non-specific toxicity.
Introduction of Hydroxyl (-OH) GroupsDecreaseIncreaseImproves aqueous solubility and can modulate radiosensitizing efficiency.
Introduction of Amino (-NH2) GroupsVariableGenerally IncreasesAlters pKa and can enhance cellular uptake and radiosensitizing properties.

Correlation between Electrochemical Reduction Potentials, Hypoxia Selectivity, and Observed Biological Efficacy

A strong correlation exists between the electrochemical one-electron reduction potential (E1) of nitroimidazole compounds and their efficacy as hypoxia-selective agents. nih.gov A higher (less negative) reduction potential indicates that the compound is more easily reduced. This property is directly linked to a faster rate of bioreduction under hypoxic conditions, leading to a greater accumulation of cytotoxic metabolites and enhanced biological activity.

The 2-nitroimidazole scaffold inherently possesses a more favorable reduction potential for hypoxia-selective activation compared to 5-nitroimidazoles. nih.gov This fundamental electronic property is a key reason for the focus on 2-nitroimidazole derivatives in the design of hypoxia-targeted therapies. The selective toxicity of these compounds towards hypoxic cells is a direct consequence of the production of reactive intermediates following the reduction of the nitro group. researchgate.netnih.gov

Cyclic voltammetry is a common technique used to measure the reduction potentials of these compounds. The data obtained from such studies are invaluable for predicting the potential of a new analogue as a hypoxia-selective agent. A strong positive correlation between a less negative E1 value and a higher hypoxic cytotoxicity ratio (HCR) is a well-established principle in this field.

Table 3: Correlation of Electrochemical Potential with Hypoxia Selectivity

Compound TypeOne-Electron Reduction Potential (E1)Rate of Bioreduction under HypoxiaHypoxia Selectivity (HCR)
High Electron Affinity (e.g., 2-Nitroimidazoles)Less NegativeFastHigh
Low Electron Affinity (e.g., 5-Nitroimidazoles)More NegativeSlowLow

Rational Design Principles for Enhanced Target Specificity and Optimized Pharmacological Profiles

The rational design of novel 2-nitroimidazole derivatives, including analogues of this compound, aims to optimize their therapeutic index by enhancing their efficacy in hypoxic tumors while minimizing toxicity to normal tissues.

Key design principles include:

Maintaining the 2-Nitroimidazole Core: The 2-nitro position is fundamental for achieving the desired high electron affinity and efficient bioreductive activation under hypoxia. mdpi.com

Modulating Physicochemical Properties via the Side Chain: The side chain is a versatile tool for fine-tuning properties such as lipophilicity and solubility. The goal is to achieve a balance that allows for good cell penetration and favorable pharmacokinetics without causing undue toxicity. The inclusion of polar groups like hydroxyls can improve water solubility.

Introduction of Additional Functional Groups: Incorporating other functionalities into the side chain can confer additional therapeutic properties. For example, linking the 2-nitroimidazole moiety to DNA-alkylating agents can create bifunctional molecules with enhanced cytotoxic potential specifically in hypoxic cells.

Prodrug Strategies: The 2-nitroimidazole group itself can act as a hypoxia-activated trigger to release a potent cytotoxic agent. This prodrug approach ensures that the active drug is primarily generated in the target hypoxic environment, thereby increasing specificity and reducing systemic side effects. nih.gov

By systematically applying these principles and leveraging a deep understanding of the SAR, medicinal chemists can continue to design and develop more effective and safer 2-nitroimidazole-based therapies for the treatment of solid tumors characterized by hypoxia.

Advanced Research Avenues and Future Directions in Nitroimidazole Chemistry

Exploration of Novel Nitroimidazole Derivatives with Improved Therapeutic Ratios

The quest for enhanced therapeutic efficacy in nitroimidazole-based drugs centers on improving the therapeutic ratio—maximizing cytotoxicity toward target hypoxic cells while minimizing damage to healthy, oxygenated tissues. Research into novel derivatives of the core 2-nitroimidazole (B3424786) structure, such as those related to 5-(2-Nitroimidazol-1-yl)pentan-1-ol, is a key focus.

Detailed research findings indicate that the therapeutic potential is strongly linked to the compound's electron affinity and lipophilicity. nih.gov 2-nitroimidazoles are generally more electron-affinic than their 5-nitroimidazole counterparts, making them more effective radiosensitizers. nih.govnih.gov The side chain attached to the imidazole (B134444) ring plays a critical role in modulating these properties. For instance, studies on a series of nitroimidazole sulfonamides demonstrated that modifications to the alkyl chain length and the inclusion of functional groups directly impact the sensitizer (B1316253) enhancement ratio (SER). nih.gov An increase in the length of the alkyl linker between the nitroimidazole head and a functional group can reduce the electron-withdrawing effect, thereby decreasing radiosensitizing efficiency. nih.gov

The development of analogues with varied side chains—incorporating alcohols, amines, sulfonamides, and esters—aims to optimize properties like solubility, pKa, and ultimately, the hypoxia cytotoxicity ratio (HCR). nih.govnih.gov For example, introducing a basic amine function can increase sensitizing efficiency beyond what would be expected from reduction potential alone. nih.gov Furthermore, strategies such as halogenation have been explored to create more potent radiosensitizers. rsc.org

Below is a comparative table of key properties for different classes of nitroimidazole derivatives, illustrating the structure-activity relationships that guide the design of new compounds.

Derivative ClassKey Structural FeatureImpact on PropertiesResearch Focus
Hydroxyalkyl 2-Nitroimidazoles Terminal alcohol group (e.g., this compound)Baseline for lipophilicity and electron affinity studies. nih.govFoundation for more complex derivatives.
Nitroimidazole Sulfonamides Sulfonamide group on the side chainModulates electron affinity and hypoxic selectivity. nih.govImproving radiosensitization and hypoxic cytotoxicity. nih.gov
Basic Nitroimidazoles Side chain with a basic functional group (e.g., piperidino)Can increase radiosensitizing efficiency significantly. nih.govEnhancing potency beyond electron affinity. nih.gov
Halogenated Nitroimidazoles Bromine or fluorine atoms added to the structureIncreases the likelihood of ionization by radiation. rsc.orgCreating dual-action radiosensitizers. rsc.org
Phosphate (B84403) Prodrugs Phosphate ester of a hydroxyalkyl derivativeGreatly improves aqueous solubility for formulation. nih.govEnhancing bioavailability and delivery. nih.gov

Integration of Nitroimidazole Prodrugs with Advanced Drug Delivery Systems (e.g., Nanocarriers, Bioconjugates) for Targeted Activation

To further enhance target specificity and reduce systemic exposure, researchers are integrating nitroimidazole prodrugs into sophisticated drug delivery systems. The inherent hypoxia-selectivity of compounds like this compound makes them ideal candidates for such advanced therapeutic platforms.

One primary strategy involves the creation of prodrugs that improve formulation and delivery. For example, highly active nitroimidazole alcohols with low solubility have been successfully converted into phosphate prodrugs, which are highly water-soluble and can be administered in vivo. nih.gov A prominent clinical example of a 2-nitroimidazole prodrug is Evofosfamide, which is designed to release a DNA-crosslinking agent specifically under the low-oxygen conditions found in solid tumors. nih.govrsc.org

The integration with nanotechnology offers further precision. Stimuli-responsive polymeric nanomedicines are being developed to release their payload in response to the unique tumor microenvironment, such as low pH or high levels of glutathione (B108866). mdpi.com Nitroimidazoles can be incorporated into these systems as the trigger for drug release or as the therapeutic agent itself.

Bioconjugation represents another promising frontier. Researchers have successfully coupled a 2-nitroimidazole moiety to cell-penetrating peptides, creating a delivery platform capable of targeting hypoxic cells for applications in positron emission tomography (PET) imaging and therapy. nih.gov Another novel approach involves conjugating nitroimidazoles to thiopeptides, creating potent lead compounds against pathogenic bacteria like Clostridioides difficile. mdpi.com

Further Elucidation of Unexplored Bioreduction Pathways and Identification of Novel Activating Enzymes

The biological activity of this compound and related compounds is entirely dependent on their activation through bioreduction. nih.gov These compounds are prodrugs that must be chemically altered within the target cell to become cytotoxic. nih.gov A central goal of current research is to map the intricate biochemical pathways involved in this activation process.

The established mechanism involves a one-electron reduction of the nitro group, a reaction catalyzed by various cellular nitroreductases that utilize cofactors like NADH or NADPH. nih.govackerleylab.com In well-oxygenated cells, the resulting nitro radical anion is rapidly re-oxidized back to the parent compound in a "futile cycle," preventing toxicity. oup.com However, under hypoxic conditions, the radical anion undergoes further reduction to highly reactive nitroso and hydroxylamine (B1172632) species. nih.gov These reactive intermediates covalently bind to cellular macromolecules, leading to their accumulation in hypoxic cells and subsequent cytotoxicity. nih.govnih.gov

Recent breakthroughs have moved beyond this general model to identify the specific cellular machinery involved. A key family of activating enzymes are the type I nitroreductases. researchgate.net In some pathogenic organisms, enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) are also crucial for activation. nih.gov

To pinpoint the downstream targets of these reactive intermediates, innovative techniques like "click chemistry" have been employed. A study using an azide-modified 2-nitroimidazole (azidoazomycin arabinofuranoside, N₃-AZA) successfully identified 62 distinct protein targets within head and neck cancer cells. nih.gov Bioinformatic analysis revealed that many of these targets are key enzymes involved in critical cellular pathways, such as glycolysis (e.g., GAPDH) and detoxification (e.g., glutathione S-transferase, GST). nih.govnih.gov The binding of the activated nitroimidazole was shown to curtail the catalytic activity of these enzymes, contributing to cellular stress and death. nih.gov This activation process is also linked to compromised DNA replication and the induction of replication stress, ultimately leading to cytostasis. nih.gov

Application of Computational Chemistry and Molecular Modeling Techniques in Rational Compound Design and Mechanistic Prediction

The design of next-generation nitroimidazoles is increasingly driven by powerful computational and molecular modeling techniques. These in silico methods allow for the rational design of compounds like this compound with optimized therapeutic properties before undertaking costly and time-consuming synthesis.

Computational chemistry, particularly using Density Functional Theory (DFT), is employed to investigate the fundamental geometrical, electronic, and spectroscopic properties of nitroimidazole derivatives. mdpi.comnih.gov These studies provide deep insights into structure-activity relationships, helping to predict how specific chemical modifications will influence a compound's electron affinity, lipophilicity, and conformational behavior in biological environments. mdpi.com For instance, modeling can predict how changes in the side chain will affect the spectroscopic signature of the 2-nitroimidazole moiety, which is crucial for developing imaging agents. mdpi.com

Molecular docking simulations are another vital tool, enabling researchers to predict how a designed molecule will bind to the active site of a target enzyme. nih.gov This is particularly valuable for designing inhibitors for specific enzymes, such as the NADH-fumarate reductase found in the parasite Trypanosoma cruzi. nih.gov By understanding these interactions at an atomic level, chemists can rationally design derivatives with enhanced binding affinity and selectivity, leading to more potent and less toxic drugs. mdpi.com

Strategies to Address and Overcome Biological Resistance Mechanisms in Pathogens and Cells

A significant challenge in the long-term use of any antimicrobial or anticancer agent is the development of biological resistance. For nitroimidazole-based drugs, resistance typically arises from alterations in the activation pathway.

In both pathogenic microbes and potentially in cancer cells, the most common resistance mechanism is a reduction in the activity of the essential nitroreductase enzymes. nih.govnih.gov This can be caused by mutations in the genes that code for these enzymes, such as the rdxA and frxA genes in Helicobacter pylori. nih.gov In parasites, resistance has been linked to the downregulation of the pyruvate:ferredoxin oxidoreductase (PFOR) pathway, which is critical for drug activation. nih.gov

Other documented resistance strategies include:

Increased Drug Efflux: Overexpression of efflux pumps, controlled by genes like hefA, can actively remove the drug from the cell before it can be activated. nih.govmdpi.com

Enhanced DNA Repair: Cells can upregulate their DNA repair machinery to counteract the damage caused by the activated drug. nih.gov

Activation of Antioxidant Defenses: Boosting cellular antioxidant systems can help neutralize the reactive radical species generated during drug activation. nih.gov

To combat these mechanisms, researchers are pursuing several strategies. One approach is the rational design of new nitroimidazole derivatives that can circumvent specific resistance pathways or that are activated by a broader range of reductases. nih.gov Another key strategy is the development of combination therapies, where the nitroimidazole is co-administered with other agents that might inhibit resistance mechanisms or target different cellular pathways. mdpi.com For cancer therapy, where radioresistance in hypoxic tumors is a major hurdle, nitroimidazoles act to overcome this intrinsic resistance by sensitizing the oxygen-deprived cells to radiation. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.